Borane, (4-methoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Borane, (4-methoxyphenyl)-, also known as 4-methoxyphenylborane, is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boron atom bonded to a 4-methoxyphenyl group. Organoboron compounds are highly valued for their versatility and utility in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
The synthesis of Borane, (4-methoxyphenyl)- typically involves hydroboration reactions. Hydroboration is the addition of a boron-hydrogen bond across an unsaturated bond, such as an alkene or alkyne. The reaction is generally rapid and proceeds with high regioselectivity and stereoselectivity. One common method involves the reaction of 4-methoxyphenylmagnesium bromide with boron trifluoride etherate, followed by hydrolysis to yield the desired borane compound .
Industrial production methods for organoboron compounds often involve similar hydroboration techniques, but on a larger scale. These methods are optimized for efficiency and yield, ensuring the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Borane, (4-methoxyphenyl)- undergoes a variety of chemical reactions, making it a valuable reagent in organic synthesis. Some of the key reactions include:
Oxidation: The compound can be oxidized to form boronic acids or boronate esters. Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Borane, (4-methoxyphenyl)- can act as a reducing agent, particularly in the reduction of carbonyl compounds to alcohols.
Substitution: The boron atom in the compound can be substituted with various nucleophiles, such as halides or amines, to form new organoboron compounds.
Suzuki-Miyaura Coupling: This is a widely used reaction where Borane, (4-methoxyphenyl)- reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields boronic acids, while Suzuki-Miyaura coupling results in biaryl compounds.
Scientific Research Applications
Borane, (4-methoxyphenyl)- has numerous applications in scientific research, spanning various fields:
Chemistry: It is extensively used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This makes it invaluable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Biology: Organoboron compounds, including Borane, (4-methoxyphenyl)-, are used in the development of boron-containing drugs and as probes for studying biological systems.
Medicine: The compound is explored for its potential in boron neutron capture therapy (BNCT), a cancer treatment method that targets cancer cells with boron-containing compounds and irradiates them with neutrons.
Mechanism of Action
The mechanism of action of Borane, (4-methoxyphenyl)- in various reactions involves the interaction of the boron atom with other chemical species. In Suzuki-Miyaura coupling, for instance, the boron atom undergoes transmetalation with a palladium catalyst, facilitating the formation of a new carbon-carbon bond. The boron atom’s ability to form stable complexes with various ligands and its reactivity towards electrophiles and nucleophiles are key to its versatility in chemical reactions .
Comparison with Similar Compounds
Borane, (4-methoxyphenyl)- can be compared with other organoboron compounds such as phenylboronic acid, 4-methylphenylboronic acid, and 4-chlorophenylboronic acid. While these compounds share similar reactivity patterns, Borane, (4-methoxyphenyl)- is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it particularly useful in specific synthetic applications where the methoxy group can act as a directing group or influence the compound’s stability and reactivity .
Biological Activity
Borane, specifically tris(4-methoxyphenyl)borane, is a compound of significant interest in medicinal chemistry due to its unique biological activities and potential applications in drug development. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structure and Properties
- Chemical Formula : C13H13B
- Molecular Weight : 349.23 g/mol
- Functional Groups : Contains a boron atom bonded to three 4-methoxyphenyl groups, which enhances its solubility and reactivity in biological systems.
The primary biological activity of borane compounds like tris(4-methoxyphenyl)borane involves their ability to form carbon-carbon (C-C) bonds in organic reactions, particularly through the Suzuki–Miyaura coupling reaction. This mechanism is crucial for synthesizing various biologically active compounds.
- Target of Action : Formation of C-C bonds.
- Mode of Action : Induces rapid oligomerization reactions of arylacetylenes and arylallenes.
- Biochemical Pathways : Primarily involved in the Suzuki–Miyaura coupling reaction, which is widely used in pharmaceutical synthesis.
Biological Activities
- Anticancer Properties : Recent studies have shown that borane derivatives exhibit anti-proliferative activity against osteosarcoma cells (HOS and Saos-2). For example, certain α-aminophosphonite-boranes demonstrated stronger anti-proliferative effects compared to other phosphonous acid-borane derivatives, indicating their potential as anticancer agents .
- Enzymatic Inhibition : Some compounds derived from boranes have been identified as inhibitors of neutral endopeptidase (NEP), which plays a role in regulating peptide levels involved in various physiological processes. The inhibition of NEP has implications for treating conditions such as hypertension and heart failure .
- Cell Cycle Modulation : Studies indicate that certain borane compounds can induce apoptosis through the activation of caspase 3 and cause cell cycle arrest at the G2 phase, highlighting their potential as therapeutic agents .
Anti-Osteosarcoma Activity
A study evaluated the anti-osteosarcoma properties of α-aminophosphonite-boranes:
- Compounds Tested : Compounds 4 and 6 showed significant anti-proliferative effects.
- Mechanism : Induction of apoptosis and inhibition of migration/invasiveness in aggressive HOS cells.
- Assays Used :
- MTT assay for cell viability.
- Wound healing assay for migration.
- Flow cytometry for cell cycle analysis.
Compound | IC50 (μM) | Apoptosis Induction | Cell Cycle Arrest |
---|---|---|---|
Compound 4 | 15 | Yes | G2 Phase |
Compound 6 | 20 | Yes | G2 Phase |
Pharmacokinetics
The pharmacokinetic profile of tris(4-methoxyphenyl)borane indicates that it is stable under ambient conditions but may decompose at elevated temperatures. Its solubility in various solvents is beneficial for biological applications, allowing for easier formulation into drug delivery systems.
Properties
InChI |
InChI=1S/C7H7BO/c1-9-7-4-2-6(8)3-5-7/h2-5H,1H3 |
Source
|
---|---|---|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQMRYYAAICMHPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B]C1=CC=C(C=C1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.